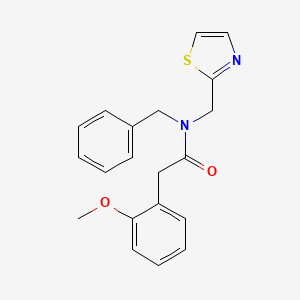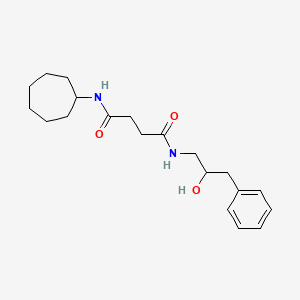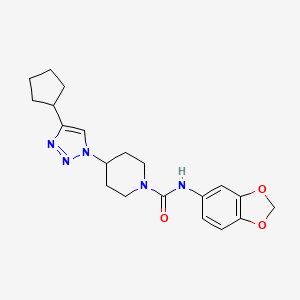![molecular formula C16H20ClN3O B5903796 N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in the late 1990s and has since been used to investigate the endocannabinoid system and its role in various physiological processes.
作用机制
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine is a competitive antagonist of the cannabinoid receptor CB1. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the activity of the endocannabinoid system and a reduction in the effects of cannabinoids.
Biochemical and Physiological Effects:
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to decrease food intake and body weight in rats. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine has also been shown to have anxiogenic effects, meaning that it increases anxiety in animals.
实验室实验的优点和局限性
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine has several advantages for use in lab experiments. It is a highly specific antagonist of the CB1 receptor, meaning that it does not interact with other receptors in the body. It is also relatively easy to synthesize and has a long shelf life. However, N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. It also has some off-target effects, meaning that it can interact with other proteins in the body besides the CB1 receptor.
未来方向
There are several future directions for research involving N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine. One area of interest is the role of the endocannabinoid system in psychiatric disorders such as anxiety and depression. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine has been shown to have anxiogenic effects, and further research could help to elucidate the mechanisms underlying these effects. Another area of interest is the use of N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine in the treatment of obesity. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine has been shown to decrease food intake and body weight in rats, and further research could help to determine whether it could be used as a treatment for obesity in humans. Finally, there is interest in developing more specific antagonists of the CB1 receptor that do not have off-target effects. Such compounds could be used to investigate the role of the endocannabinoid system in various physiological processes with greater specificity.
合成方法
The synthesis of N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine involves several steps, starting with the reaction of 1-allyl-3-methyl-1H-pyrazol-4-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. This is then reacted with 2-(2-chlorophenoxy)ethanamine in the presence of a base such as triethylamine to yield the final product, N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine. The synthesis of N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine has been optimized over the years to improve yield and purity.
科学研究应用
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood. N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine has also been used to investigate the role of the endocannabinoid system in addiction and withdrawal.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-3-9-20-12-14(13(2)19-20)11-18-8-10-21-16-7-5-4-6-15(16)17/h3-7,12,18H,1,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWSIZQNKRQBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCCOC2=CC=CC=C2Cl)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(3-oxo-3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amino}propyl)benzamide](/img/structure/B5903714.png)
![3-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)adamantan-1-ol](/img/structure/B5903720.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-{3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5903732.png)
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5903740.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5903748.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5903750.png)

![4-{2,4-dimethyl-6-[(3-propyl-1-pyrrolidinyl)methyl]phenoxy}tetrahydro-2H-pyran-4-carboxylic acid trifluoroacetate](/img/structure/B5903759.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)

![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
